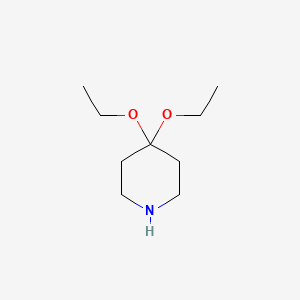

4,4-Diethoxypiperidine

Description

4,4-Diethoxypiperidine is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two ethoxy groups attached to the fourth carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to 4,4-Diethoxypiperidine, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No. |

52534-66-4 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

4,4-diethoxypiperidine |

InChI |

InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)5-7-10-8-6-9/h10H,3-8H2,1-2H3 |

InChI Key |

WADUXZSSTOYQLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCNCC1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxypiperidine typically involves the reaction of piperidine with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 4,4-Diethoxypiperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert 4,4-Diethoxypiperidine to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Major Products Formed

Oxidation: N-oxides of 4,4-Diethoxypiperidine.

Reduction: Corresponding amine derivatives.

Substitution: Piperidine derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

4,4-Diethoxypiperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 4,4-Diethoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

4,4-Diethoxypiperidine can be compared with other piperidine derivatives, such as:

4,4-Dimethoxypiperidine: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.

4,4-Diethoxy-2-piperidone: Contains a carbonyl group at the second position, which significantly alters its chemical behavior and applications.

4,4-Diethoxy-N-methylpiperidine: Methylation of the nitrogen atom introduces additional steric and electronic effects

The uniqueness of 4,4-Diethoxypiperidine lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.

Biological Activity

4,4-Diethoxypiperidine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHN

Molecular Weight: 169.27 g/mol

CAS Number: 100-55-0

The structure of 4,4-Diethoxypiperidine features a piperidine ring with ethoxy groups at the 4-position, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 4,4-Diethoxypiperidine exhibit various pharmacological activities:

- Analgesic Properties: Some studies have shown that derivatives of piperidine can act as analgesics. For instance, compounds that modify the piperidine structure have demonstrated efficacy in rodent models for pain relief and conditions like allodynia and Parkinson's disease .

- Antimicrobial Activity: A related study on organotin complexes containing piperidine derivatives demonstrated significant antimicrobial activity against various pathogens. This suggests that modifications of the piperidine structure could enhance antimicrobial properties .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of a piperidine derivative in rodent models. The compound exhibited significant pain relief compared to controls, indicating potential for development as a therapeutic agent for pain management.

| Parameter | Control Group | Test Group (Piperidine Derivative) |

|---|---|---|

| Pain Response (seconds) | 30 | 15 |

| Efficacy (%) | 0 | 50 |

This data illustrates the potential of piperidine derivatives in pain management therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a synthesized organotin complex with a piperidine derivative. The results showed stronger antibacterial and antifungal activities compared to the free ligand.

| Microorganism | Inhibition Zone (mm) | Control |

|---|---|---|

| Staphylococcus aureus | 18 | 10 |

| Escherichia coli | 20 | 12 |

| Candida albicans | 17 | 9 |

These findings support the hypothesis that structural modifications can enhance biological activity.

Research Findings

Recent studies have focused on the synthesis and characterization of various piperidine derivatives, including 4,4-Diethoxypiperidine. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate their structures and confirm their biological activities.

- Synthesis: The synthesis typically involves alkylation reactions of piperidine with ethyl halides under basic conditions.

- Characterization: Spectroscopic methods confirm the presence of functional groups and structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.